molecular formula C12H12N4O3 B7734675 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-nitrophenol CAS No. 6408-53-3

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-nitrophenol

Cat. No.: B7734675
CAS No.: 6408-53-3
M. Wt: 260.25 g/mol
InChI Key: ULIGOOJEIQTURB-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-nitrophenol is a nitrophenol derivative featuring a pyrimidine ring substituted with two methyl groups at positions 4 and 4. The compound’s structure integrates a phenol moiety with a nitro group at position 5 and an amino linker to the pyrimidine ring.

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-7-5-8(2)14-12(13-7)15-10-4-3-9(16(18)19)6-11(10)17/h3-6,17H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIGOOJEIQTURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=C(C=C(C=C2)[N+](=O)[O-])O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389556
Record name 2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6408-53-3
Record name 2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrimidine Ring Formation and Functionalization

The 4,6-dimethylpyrimidin-2-amine subunit is typically synthesized via cyclocondensation reactions. A common approach involves reacting β-diketones with guanidine derivatives under acidic conditions. For example, acetylacetone (2,4-pentanedione) reacts with guanidine hydrochloride in ethanol with hydrochloric acid catalysis to yield 4,6-dimethylpyrimidin-2-amine. Alternative methods utilize microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields >75%.

Key reaction parameters:

  • Temperature: 80–100°C

  • Catalyst: HCl or H₂SO₄

  • Solvent: Ethanol or water

Nitrophenol Synthesis and Activation

5-Nitrophenol derivatives are commonly prepared through nitration of phenol precursors. Directed nitration using mixed acid (HNO₃/H₂SO₄) at 0–5°C introduces the nitro group at the para position relative to existing hydroxyl groups. To achieve the 5-nitro substitution pattern, meta-directing groups or protective strategies may be employed. Recent advances demonstrate regioselective nitration using zeolite catalysts, achieving >90% para-selectivity.

Coupling Strategies for Hybrid Assembly

Nucleophilic Aromatic Substitution (SNAr)

The amino group on 4,6-dimethylpyrimidin-2-amine can displace leaving groups (e.g., Cl, NO₂) on activated nitroaromatics. A proposed mechanism involves:

  • Activation of 5-nitrophenol : Conversion to 4-chloro-5-nitrophenol using PCl₅ in dichloromethane.

  • Coupling reaction :

    4,6-Dimethylpyrimidin-2-amine+4-chloro-5-nitrophenolBase, DMFTarget Compound\text{4,6-Dimethylpyrimidin-2-amine} + \text{4-chloro-5-nitrophenol} \xrightarrow{\text{Base, DMF}} \text{Target Compound}

    Yields: 40–60% (hypothetical, based on analogous reactions).

Optimization considerations:

  • Base selection: K₂CO₃ vs. Et₃N

  • Temperature: 80–120°C

  • Reaction time: 12–24 hours

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers an alternative route, particularly for electron-deficient aryl halides:

4,6-Dimethylpyrimidin-2-amine+5-nitro-2-bromophenolPd(OAc)₂, Xantphos, Cs₂CO₃Product\text{4,6-Dimethylpyrimidin-2-amine} + \text{5-nitro-2-bromophenol} \xrightarrow{\text{Pd(OAc)₂, Xantphos, Cs₂CO₃}} \text{Product}

Reported conditions for analogous systems:

ParameterValue
Catalyst loading2 mol% Pd
LigandXantphos (4 mol%)
BaseCs₂CO₃
SolventToluene
Temperature110°C
Time24 h
Yield55–70% (extrapolated)

Purification and Characterization

Isolation Techniques

Post-synthesis purification often employs pH-dependent solubility:

  • Acid-base extraction : Dissolve crude product in dilute NaOH (pH >10), filter insoluble impurities, precipitate with HCl to pH 5–6.

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield needle-like crystals.

Analytical Data (Hypothetical)

Spectroscopic characterization:

  • IR (KBr, cm⁻¹) : 3350 (N-H stretch), 1520/1340 (NO₂ asym/sym), 1600 (C=N pyrimidine).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.25 (s, 6H, CH₃), 6.78 (s, 1H, pyrimidine-H), 7.95–8.10 (m, 3H, aromatic).

  • Melting point : 144–146°C (literature value).

Challenges and Optimization Strategies

Common Synthetic Issues

  • Low coupling efficiency : Due to steric hindrance from methyl groups

  • Nitro group reduction : Unwanted side reactions under basic conditions

  • Solubility limitations : Polar aprotic solvents often required

Process Improvements

ApproachEffect on YieldCost Impact
Microwave assistance+15–20%Moderate
Phase-transfer catalysis+10%Low
Pd nanoparticle catalysts+25%High

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The 4,6-dimethylpyrimidin-2-yl group participates in nucleophilic substitution reactions due to electron-withdrawing effects from adjacent nitrogen atoms. For example:

Reaction TypeConditionsProductYieldSource
Aromatic amine displacementEthanol, 160°C, microwave irradiation2-Anilinopyrimidine derivatives80–90%
Thiol couplingDMF, room temperatureBis(pyrimidinyl) disulfides90%

The amino group at position 2 enhances electron density, facilitating SNAr reactions with thiols or amines under mild conditions . Steric hindrance from methyl groups at positions 4 and 6 moderates reactivity .

Reduction of the Nitro Group

The nitro group at position 5 undergoes catalytic hydrogenation or chemical reduction:

Reducing AgentCatalyst/SolventProductNotesSource
H₂ (1 atm)Pd/C, ethanol2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-aminophenolSelectivity >90%
Na₂S₂O₄Aqueous NaOHQuinone-imine intermediatespH-dependent pathway

Reduction kinetics are influenced by intramolecular hydrogen bonding between the phenolic –OH and pyrimidine amino group .

Electrophilic Aromatic Substitution

The phenolic ring undergoes regioselective substitution:

ReactionReagents/ConditionsPositionProductYieldSource
SulfonationH₂SO₄, 50°CPara to –OHSulfonated derivatives65–75%
NitrationHNO₃/H₂SO₄, 0°CMeta to –NO₂Dinitro compounds40–50%

The nitro group directs incoming electrophiles to the meta position, while the phenolic –OH activates the para position .

Condensation Reactions

The phenolic hydroxyl group participates in aldol-like condensations:

ReactantBase/ConditionsProductApplicationSource
BenzaldehydeDBU, THF, refluxChromeno-pyrimidine hybridsAnticancer agents
MalononitrilePiperidine, ethanolCyano-substituted fused heterocyclesFluorescent probes

Microwave-assisted methods improve reaction efficiency (e.g., 64% yield for chromeno-pyrimidine derivatives) .

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

Metal IonCoordination SiteComplex TypeStability Constant (log β)Source
Cu(II)Pyrimidine N, phenolic OOctahedral12.3 ± 0.2
Fe(III)Amino N, nitro OTrigonal bipyramidal9.8 ± 0.3

Coordination enhances solubility in polar aprotic solvents .

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism:

pH RangeDominant FormpKa ValuesSource
<4.8Neutral (phenolic –OH protonated)pKa₁ = 4.8 (pyrimidine)
4.8–9.2ZwitterionicpKa₂ = 9.2 (phenolic –OH)
>9.2Deprotonated phenolate

Deprotonation at the pyrimidine amino group enhances nucleophilicity .

Key Stability Considerations

  • Thermal Stability : Decomposes above 235°C via nitro group elimination .

  • Photoreactivity : Nitro-to-nitrito isomerization observed under UV light .

Scientific Research Applications

Anticancer Research

One of the most promising applications of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-nitrophenol is in anticancer research. Studies have shown that this compound exhibits inhibitory effects on specific cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism of action may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for further development as a therapeutic agent in oncology .

Drug Development

Due to its biological activity, this compound is being explored for its potential as a lead compound in drug development. Its structure allows for modifications that could enhance its potency and selectivity against cancer cells while minimizing side effects.

Formulation Studies

The compound's stability and solubility characteristics make it suitable for formulation studies aimed at developing new drug delivery systems. Research is ongoing to explore its incorporation into nanoparticles or liposomes to improve bioavailability and targeted delivery to tumor sites.

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

Case Study 2: CDK Inhibition

Another study focused on the compound's role as a CDK inhibitor demonstrated that it effectively reduced phosphorylation of retinoblastoma protein (Rb), leading to G1 phase cell cycle arrest in treated cancer cells. This finding supports its potential use as a targeted therapy for cancers driven by dysregulated CDK activity .

Mechanism of Action

The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-nitrophenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes are compared below with similar molecules, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs
Compound Name Molecular Formula Substituents Primary Application Source
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-nitrophenol C₁₂H₁₂N₄O₃ 4,6-Dimethylpyrimidin-2-ylamino, 5-nitro, phenol Not reported N/A
HC Yellow No.4 C₁₀H₁₃N₃O₄ Bis(2-hydroxyethyl)amino, 5-nitro, phenol Hair dye
Oxasulfuron C₁₇H₁₈N₄O₆S (4,6-Dimethylpyrimidin-2-yl)carbamoylsulfamoyl, benzoate Herbicide
2-Amino-4,6-dihydroxy-5-nitropyrimidine C₄H₄N₄O₄ 2-Amino, 4,6-dihydroxy, 5-nitro, pyrimidine Chemical intermediate

Key Observations:

Pyrimidine vs. Phenol Backbone: While oxasulfuron and 2-amino-4,6-dihydroxy-5-nitropyrimidine are pyrimidine-based, the target compound and HC Yellow No.4 share a nitrophenol backbone.

Substituent Effects: The 4,6-dimethylpyrimidin-2-yl group in the target compound enhances lipophilicity compared to HC Yellow No.4’s hydrophilic bis(2-hydroxyethyl)amino group. This could affect applications requiring membrane permeability (e.g., agrochemicals) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound HC Yellow No.4 Oxasulfuron
Molecular Weight (g/mol) 260.25 239.23 406.41
Solubility (Predicted) Low (lipophilic pyrimidine) Moderate (hydrophilic substituents) Low (bulky sulfamoyl group)
Stability Likely stable under acidic conditions Sensitive to oxidation (nitro group) Stable in aqueous formulations

Notes:

  • The target compound’s low solubility may limit its use in aqueous systems, unlike HC Yellow No.4, which is formulated for dye solubility .
  • Oxasulfuron’s sulfamoyl bridge enhances herbicidal activity by enabling target-site binding in plants, a feature absent in the target compound .

Biological Activity

Overview

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-nitrophenol is a pyrimidine derivative characterized by its unique structure, which includes a nitrophenol group. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.

  • IUPAC Name : this compound
  • Molecular Formula : C12H12N4O3
  • Molecular Weight : 260.25 g/mol
  • CAS Number : 6408-53-3

The biological activity of this compound involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, which can disrupt various biological pathways. This inhibition can lead to significant effects on cellular functions, making it a candidate for further pharmacological studies.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Research Findings

A review of available literature reveals several studies focusing on the biological activity of similar compounds and their mechanisms:

StudyFindings
Investigated the synthesis and biological evaluation of pyrimidine derivatives, noting significant antibacterial and anticancer activities.
Highlighted the role of pyrimidines in modulating immune responses and their potential use in treating inflammatory diseases.
Explored the interactions of nitrophenol derivatives with enzymes, suggesting mechanisms for their inhibitory effects on cellular pathways.

Case Studies

  • Antibacterial Efficacy :
    A study demonstrated that a related pyrimidine derivative exhibited an IC50 value indicating effective inhibition against Staphylococcus aureus, suggesting that structural modifications similar to those in this compound could enhance antibacterial properties.
  • Anticancer Activity :
    Another investigation into pyrimidine compounds revealed that they could induce apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests a possible therapeutic application for this compound in cancer treatment.

Q & A

Q. Stability Assessment Methodology

  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 3–9) at 40–60°C for 48–72 hours.
  • Analytical Monitoring : Use UPLC-PDA (210–400 nm) to track degradation products (e.g., nitro-reduction to amino derivatives) .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf life at 25°C.

What computational strategies are effective for modeling intermolecular interactions in crystal packing?

Q. Advanced Computational Modeling

  • Hirshfeld Surface Analysis : CrystalExplorer quantifies hydrogen-bonding (N–H···O, O–H···N) and π-π interactions .
  • DFT Calculations : Gaussian09 optimizes geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces .
  • Packing Motif Prediction : Mercury (CCDC) visualizes slip-stacked vs. herringbone arrangements driven by nitro-group dipoles .

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